

Introduction to TCTA as a hole transport material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
Cat. No.:	B168805

[Get Quote](#)

An In-depth Technical Guide to TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) as a Hole Transport Material

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, is an organic semiconductor that has garnered significant attention within the fields of organic electronics and materials science.^[1] Scientifically designated as 4,4',4"-Tris(carbazol-9-yl)-triphenylamine, TCTA is a star-shaped molecule featuring a central triphenylamine core functionalized with three carbazole peripheral units.^[1] This unique molecular architecture results in a high glass transition temperature (Tg) and good thermal stability, making it a robust material for electronic device fabrication.^[2] Its electron-rich nature makes it particularly suitable for multiple roles in optoelectronic devices, most notably as a hole transport material in Organic Light-Emitting Diodes (OLEDs).^{[1][3]}

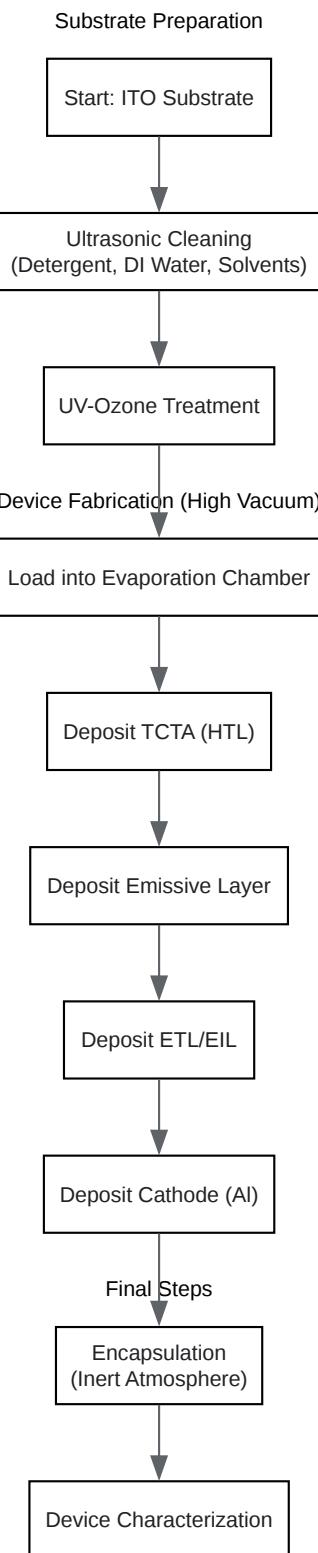
Core Properties of TCTA

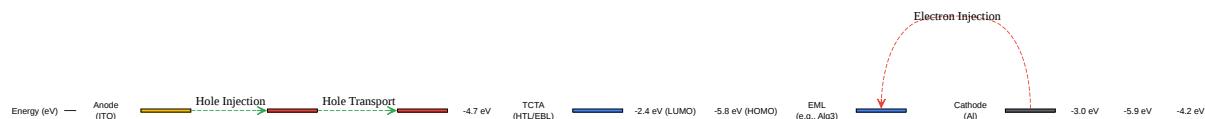
The electronic and physical properties of TCTA are central to its functionality in devices. These properties have been extensively characterized and are summarized below.

Electronic and Optical Properties

Property	Value	Measurement Condition
HOMO Level	-5.7 eV to -5.83 eV	[3][4]
LUMO Level	-2.4 eV to -2.43 eV	[3]
Energy Gap (Eg)	3.4 eV	[3]
Triplet Energy	>2.8 eV	[4]
UV Absorption (λ_{max})	293 nm, 326 nm	In THF
Photoluminescence (λ_{em})	385 nm	In THF

Thermal and Physical Properties


Property	Value
Chemical Formula	C ₅₄ H ₃₆ N ₄
Molecular Weight	740.89 g/mol
Glass Transition Temp. (T _g)	151 °C
Melting Point	298-300 °C
Appearance	White powder/crystals


Role in Optoelectronic Devices

TCTA's versatility is one of its most significant assets, allowing it to be employed in several key layers within an OLED stack to enhance performance, efficiency, and longevity.[1]

- Hole Transport Layer (HTL): With its high hole mobility, TCTA efficiently facilitates the transport of positive charge carriers (holes) from the anode towards the emissive layer, ensuring a balanced injection of charges for recombination.[1][5]
- Hole Injection Layer (HIL): TCTA can also serve as a hole injection material, effectively lowering the energy barrier between the anode and the hole transport layer, which leads to reduced operating voltages and improved power efficiency.[1]

- Electron Blocking Layer (EBL): Due to its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, TCTA acts as an effective barrier to electrons, preventing them from leaking from the emissive layer into the HTL.[1][5] This confinement of electrons within the emissive zone significantly improves exciton recombination efficiency.[1]
- Host Material: TCTA is a popular host material, particularly for phosphorescent emitters (PhOLEDs) in green, red, and white lighting applications.[1][3] Its wide energy gap and high triplet energy level allow for efficient energy transfer to the phosphorescent guest dopants, leading to high luminescence efficiency.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- To cite this document: BenchChem. [Introduction to TCTA as a hole transport material]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b168805#introduction-to-tcta-as-a-hole-transport-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com